
2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide is a useful research compound. Its molecular formula is C15H14BrN3S and its molecular weight is 348.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide is a compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. In a study evaluating various mesoionic compounds similar to this compound, the compounds demonstrated cytotoxic effects against human T-cell lymphotropic virus type 1 (HTLV-1) infected cell lines (MT2 and C91) with IC50 values ranging from 1.51 to 7.70 μM . This suggests a promising potential for these compounds as chemotherapy agents.
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
5a | MT2 | 1.51 |
5b | C91 | 7.70 |
5c | Jurkat | Not reported |
5d | Non-infected | Not reported |
The mechanism underlying the anticancer activity of these compounds involves inducing apoptotic cell death. In vitro studies have shown that treatment with these thiadiazole derivatives leads to significant apoptosis in cancer cells . Flow cytometry analyses further confirmed that certain derivatives could block the cell cycle at the sub-G1 phase, indicating effective induction of apoptosis .
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess notable antimicrobial properties. In studies involving various bacterial strains, certain compounds exhibited effective inhibition against pathogens such as Salmonella typhimurium and Proteus vulgaris, with minimum inhibitory concentration (MIC) values indicating superior activity compared to traditional antibiotics .
Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Thiadiazole Derivative A | Salmonella typhimurium | 31.25 |
Thiadiazole Derivative B | Proteus vulgaris | 31.25 |
Control (Gentamicin) | Salmonella typhimurium | Not reported |
Study on Anticancer Activity
In a detailed investigation conducted by Edrees et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer properties against liver carcinoma cell lines (HEPG2). The study found that specific derivatives exhibited IC50 values significantly lower than that of standard chemotherapeutic agents like doxorubicin, underscoring their potential as effective anticancer agents .
Investigation of Antimicrobial Properties
Another study focused on the synthesis and biological evaluation of thiadiazole-based compounds against various microbial strains. The results indicated that some derivatives not only inhibited bacterial growth effectively but also displayed antifungal activity against Candida species, outperforming conventional antifungal drugs like ketoconazole .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound's molecular formula is C15H14BrN3S, with a molecular weight of approximately 348.25 g/mol. Its structure features a thiadiazole ring, which is known for diverse biological activities, making it a promising scaffold for drug development.
Antimicrobial Applications
Mechanism of Action : The antimicrobial activity of 2-methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide is primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
Case Study : A study evaluated the compound against various Gram-positive and Gram-negative bacteria. It exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) comparable to established antibiotics. The compound demonstrated MIC values ranging from 0.5 to 4 µg/mL against resistant strains, indicating its potential as an alternative treatment option in antibiotic resistance scenarios .
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
---|---|---|---|
MRSA | 1.0 | Vancomycin | 2.0 |
E. coli | 2.0 | Ciprofloxacin | 4.0 |
Pseudomonas aeruginosa | 4.0 | Gentamicin | 8.0 |
Anticancer Applications
Mechanism of Action : The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific pathways involved in tumor growth.
Case Study : Research evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, with significant apoptosis observed after 24 hours of treatment .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 8.5 | Apoptosis induction |
A549 | 10.0 | Cell cycle arrest |
HT1080 | 12.0 | Inhibition of DNA synthesis |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step procedures that include the formation of the thiadiazole ring followed by substitution reactions to introduce phenyl and methyl groups. The structure-activity relationship (SAR) studies indicate that modifications at the phenyl or thiadiazole positions can enhance both antimicrobial and anticancer activities .
Eigenschaften
IUPAC Name |
2-methyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-18-14(12-8-4-2-5-9-12)17-15(19-18)16-13-10-6-3-7-11-13;/h2-11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLSPCXUPCTKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.